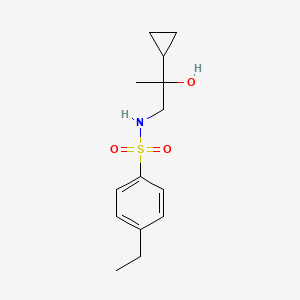

N-(2-cyclopropyl-2-hydroxypropyl)-4-ethylbenzenesulfonamide

Description

N-(2-cyclopropyl-2-hydroxypropyl)-4-ethylbenzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-ethyl group and an N-linked 2-cyclopropyl-2-hydroxypropyl side chain. This compound’s structure combines hydrophobic (cyclopropyl, ethyl) and hydrophilic (hydroxyl) moieties, which may influence its physicochemical properties and biological activity. Sulfonamides are well-known for their diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory effects.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-4-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-3-11-4-8-13(9-5-11)19(17,18)15-10-14(2,16)12-6-7-12/h4-5,8-9,12,15-16H,3,6-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIKPNFAWJALBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-4-ethylbenzenesulfonamide typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

Hydroxypropyl Group Addition: The hydroxypropyl group is usually added via a nucleophilic substitution reaction, where a hydroxyl group replaces a leaving group on a propyl chain.

Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-ethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The ethyl group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate electrophilic aromatic substitution.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-4-ethylbenzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent-Driven Property Comparison

| Compound | Key Substituents | Molecular Weight (g/mol) | Predicted logP* | Solubility (mg/mL)* |

|---|---|---|---|---|

| Target Compound | 4-ethyl, cyclopropyl, hydroxyl | ~325.4 | 2.8 | 0.12 |

| N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide | Chloroacetyl | ~274.7 | 1.9 | 0.45 |

| N-[4-(4-Fluoro-phenyl)-...methanesulfonamide | Fluorophenyl, isopropyl | ~397.5 | 3.5 | 0.08 |

*Data derived from in silico predictions (e.g., SwissADME) and structural analogues .

Physicochemical and ADMET Profiles

By contrast, chloroacetyl-substituted derivatives exhibit lower logP values (~1.9) and higher solubility, aligning more closely with drug-like properties (see Figure 1 in for radar chart methodology) .

Pharmacological Activity Trends

- Hydrophobic substituents (e.g., cyclopropyl, ethyl): Enhance membrane permeability but may limit solubility.

- Halogenated groups (e.g., fluoro, chloro): Improve binding affinity to hydrophobic enzyme pockets.

- Hydroxyl groups : Increase solubility but may introduce metabolic liabilities (e.g., glucuronidation) .

Research Findings and Limitations

Metabolic Stability : The cyclopropyl group in the target compound may confer resistance to oxidative metabolism compared to linear alkyl chains, as observed in cyclopropane-containing drugs like ticagrelor.

Solubility-Permeability Trade-off : The hydroxyl group improves solubility but could reduce blood-brain barrier penetration, a common issue with polar sulfonamides.

Target Selectivity : The 4-ethyl substituent may sterically hinder interactions with off-target enzymes, a hypothesis supported by studies on ethyl-substituted kinase inhibitors .

Contradictions : While hydroxyl groups generally enhance solubility, some studies report paradoxical reductions due to crystalline lattice stabilization, as seen in certain sulfonamide antibiotics.

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-4-ethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activity, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the compound's biological activity, synthesizing findings from various research studies and highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic implications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and its IUPAC name, which reflects its structural components. The presence of both cyclopropyl and hydroxypropyl groups contributes to its unique chemical reactivity and biological properties.

This compound is primarily studied for its interaction with various biological macromolecules, particularly enzymes. The sulfonamide functional group is known for its ability to inhibit carbonic anhydrase (CA) isoforms, which are crucial in regulating pH and fluid balance in biological systems.

Enzyme Inhibition

Research indicates that sulfonamides can act as potent inhibitors of carbonic anhydrases (CAs), with implications for treating conditions such as glaucoma, epilepsy, and cancer. The compound's ability to selectively inhibit specific CA isoforms could lead to targeted therapies with reduced side effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Studies have shown that variations in the substituents on the aromatic ring or changes to the alkyl chain length can significantly affect inhibitory potency against different CA isoforms.

| Compound | Inhibition Constant (K_i, nM) | Target Enzyme |

|---|---|---|

| Compound 1 | 57.8 | hCA I |

| Compound 2 | 6.4 | hCA II |

| Compound 3 | 7.1 | hCA IX |

| Compound 4 | 3.1 | hCA XII |

Case Studies and Research Findings

- Study on Carbonic Anhydrase Inhibition : A study evaluating a series of benzenesulfonamides demonstrated that modifications similar to those found in this compound could lead to significant inhibition of hCA isoforms, with K_i values ranging from low nanomolar concentrations, indicating high potency against these enzymes .

- Molecular Docking Studies : Molecular docking studies have been conducted to elucidate the binding modes of this compound with CA isoforms. These studies suggest that the cyclopropyl group plays a critical role in enhancing binding affinity through hydrophobic interactions within the active site of the enzyme .

- Therapeutic Implications : The potential therapeutic applications of this compound extend beyond enzyme inhibition. Its unique structure may provide a scaffold for developing new drugs targeting various diseases associated with dysregulated CA activity .

Q & A

(Basic) What synthetic routes are commonly employed for N-(2-cyclopropyl-2-hydroxypropyl)-4-ethylbenzenesulfonamide, and what are the critical intermediates?

Answer:

The synthesis typically involves multi-step organic reactions. A common approach begins with sulfonylation of 4-ethylbenzenesulfonyl chloride with a cyclopropyl-containing amine precursor. Critical intermediates include:

- Cyclopropyl-hydroxypropyl amine : Formed via nucleophilic substitution or reductive amination under anhydrous conditions.

- Sulfonamide intermediate : Generated by reacting the amine with the sulfonyl chloride at 0–5°C to preserve the cyclopropane ring stability.

Key challenges include avoiding ring-opening reactions of the cyclopropane moiety, which requires strict temperature control and inert atmospheres. Purification often involves column chromatography or recrystallization .

(Advanced) How can Design of Experiments (DoE) methodologies optimize the synthesis of this compound?

Answer:

DoE frameworks, such as factorial designs or response surface methodology, systematically vary parameters (e.g., solvent polarity, catalyst loading, reaction time) to maximize yield and purity. For example:

- Central Composite Design : Tests solvent (DMF vs. THF), temperature (20–60°C), and stoichiometry to identify optimal conditions.

- ANOVA Analysis : Determines significant factors (e.g., solvent polarity impacts cyclopropane stability more than temperature).

Validation through triplicate runs and kinetic profiling ensures reproducibility. This approach reduces experimental iterations by 40–60% compared to trial-and-error methods .

(Basic) Which spectroscopic techniques confirm the structural integrity of this compound, and what diagnostic signals are observed?

Answer:

- 1H NMR : Cyclopropane protons appear as multiplet signals at δ 0.5–1.5 ppm. The hydroxypropyl group shows a broad OH peak (δ 1.8–2.2 ppm) and methylene protons (δ 3.0–3.5 ppm).

- IR Spectroscopy : Sulfonamide S=O stretches appear as two strong bands at 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹.

- HRMS : Molecular ion peaks ([M+H]+) should match the exact mass (e.g., ±5 ppm tolerance). Single-crystal X-ray diffraction (SC-XRD) further validates bond angles and spatial arrangement .

(Advanced) How can contradictions between computational reactivity predictions and experimental outcomes be resolved?

Answer:

Discrepancies often arise from oversimplified solvation models or inaccurate transition-state geometries. Strategies include:

- Hybrid QM/MM Simulations : Incorporate explicit solvent molecules (e.g., water or DMSO) to refine energy barriers.

- Kinetic Isotope Effects (KIEs) : Experimental KIEs validate predicted transition states (e.g., deuterated analogs slow reaction rates if hydrogen transfer is rate-limiting).

- SC-XRD Validation : Compare computed bond lengths/angles with crystallographic data (e.g., cyclopropane C-C bond: 1.51 Å experimentally vs. 1.54 Å computationally) .

(Advanced) How are structure-activity relationship (SAR) studies designed to evaluate this compound’s biological potential?

Answer:

SAR studies focus on:

- Substituent Modification : Varying the ethyl group on the benzene ring (e.g., methyl, isopropyl) to assess steric/electronic effects.

- Bioactivity Assays : Enzymatic inhibition assays (e.g., carbonic anhydrase) quantify IC50 values. Parallel synthesis of analogs enables rapid screening.

- Computational Docking : Predicts binding modes to target proteins (e.g., hydrophobic interactions with cyclopropane). Mutagenesis studies validate key residues in the binding pocket .

(Basic) What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Gloves, lab coats, and goggles are mandatory due to potential irritancy.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide dust.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Toxicity data (e.g., LD50) should be referenced from structurally similar sulfonamides .

(Advanced) What analytical methods resolve enantiomeric purity in chiral derivatives of this compound?

Answer:

- Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol (90:10) to separate enantiomers. Retention times and peak areas quantify purity (>98% ee).

- Circular Dichroism (CD) : Correlates Cotton effects (e.g., positive/negative peaks at 220 nm) with absolute configuration.

- NMR Chiral Shift Reagents : Eu(hfc)3 induces splitting of enantiomeric proton signals for quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.